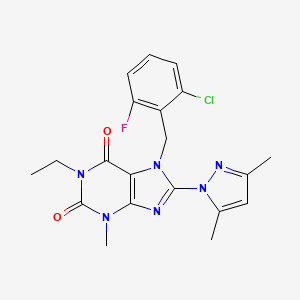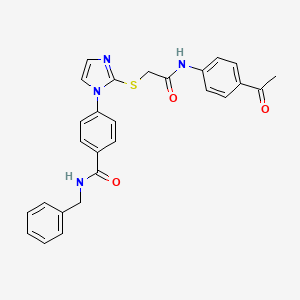![molecular formula C19H12Cl3N3O B2505846 2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine CAS No. 339028-56-7](/img/structure/B2505846.png)
2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine is a heterocyclic molecule that contains an imidazo[4,5-b]pyridine core, which is a fused ring system combining imidazole and pyridine rings. This structure is of interest due to its potential biological activities and presence in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the reaction of chloropyridines with other nitrogen-containing compounds. For instance, the synthesis of 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives was achieved by reacting various arylamines with 3-amino-2-chloropyridine or 2-chloro-3-methylaminopyridine and urea at high temperatures . Although the specific synthesis of 2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving a chlorophenyl starting material and a dichlorobenzyl component.
Molecular Structure Analysis
The molecular structure of imidazo[4,5-b]pyridine derivatives is characterized by spectroscopic techniques such as NMR, FT-IR, MS, and HRMS. Single crystal X-ray diffraction studies can determine the stereochemistry of the compound . Density functional theory (DFT) and Hartree-Fock calculations can be used to predict the 1H and 13C NMR chemical shifts and to gain insights into the electronic structure of the molecule .
Chemical Reactions Analysis
Imidazo[4,5-b]pyridine derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. The reactivity can be influenced by substituents on the phenyl rings and the imidazo[4,5-b]pyridine core. For example, the presence of chloro substituents can make the phenyl ring more electrophilic, potentially facilitating nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[4,5-b]pyridine derivatives, such as acid dissociation constants, can be determined using potentiometric titration methods. These properties are influenced by the functional groups present in the molecule, such as NH, enol, and thiol groups . The antimicrobial activity of these compounds can be assessed against various bacterial and fungal strains, and their efficacy can be quantified using minimum inhibitory concentration (MIC) values .
Scientific Research Applications
Corrosion Inhibition
A study by Saady et al. (2021) evaluated imidazo[4,5-b] pyridine derivatives for their performance as inhibitors against mild steel corrosion in acidic conditions. These compounds showed high inhibition effectiveness, attributing their performance to the chemical structure that facilitates adsorption on the metal surface. This research integrates chemical, electrochemical, and computational methods to substantiate the inhibitors' efficacy, offering insights into designing novel corrosion inhibitors for industrial applications (Saady et al., 2021).
Antimicrobial Activity
Bhuva et al. (2015) synthesized derivatives of imidazo[1,2-a]pyridine and evaluated their biological activity against various bacterial and fungal strains. The study discovered that some derivatives exhibited moderate antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Bhuva et al., 2015).
Antineoplastic Agents
Potikha and Brovarets (2020) explored the synthesis of imidazo[2,1-a]pyridine derivatives and their antitumor activity. One compound, in particular, demonstrated high antitumor potential across various human cancer cell lines, suggesting the value of these derivatives in cancer research and potential therapeutic applications (Potikha & Brovarets, 2020).
Antiviral Activity
The anti-HIV activity of 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines was investigated by Chimirri et al. (1994), where derivatives showed in vitro activity against the HIV virus. This study opens avenues for further research into imidazo[4,5-b]pyridine derivatives as potential antiviral agents (Chimirri et al., 1994).
Optical and Electronic Applications
Research by Zedan et al. (2020) on pyrazolo[4,3-b]pyridine derivatives revealed their structural, optical, and diode characteristics. The study provided insights into their applications in electronic devices and photosensors, indicating the broad applicability of these compounds beyond biomedical research (Zedan et al., 2020).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-[(3,4-dichlorophenyl)methoxy]imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3O/c20-14-5-2-1-4-13(14)19-24-18-17(6-3-9-23-18)25(19)26-11-12-7-8-15(21)16(22)10-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDNTNLJZORLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2OCC4=CC(=C(C=C4)Cl)Cl)C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2505774.png)


![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2505777.png)

![methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate](/img/structure/B2505780.png)
![Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B2505781.png)
![11-[(Pyridin-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2505783.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2505785.png)